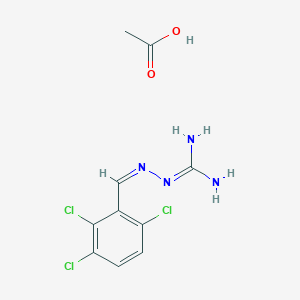
DIMP53-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMP53-1 is a novel dual inhibitor of p53-MDM2/X interactions with multifunctional p53-dependent anticancer properties.
Aplicaciones Científicas De Investigación
DIMP53-1 as a Multifunctional p53-Dependent Anticancer Agent
DIMP53‐1 is identified as a novel small-molecule inhibitor with dual inhibition properties on p53–MDM2/X interactions. It exhibits multifunctional p53-dependent anticancer properties, including growth inhibition, p53 stabilization, and upregulation of transcriptional targets involved in cell cycle arrest and apoptosis in wild-type p53-expressing tumor cells. Notably, DIMP53‐1 also inhibits the migration and invasion of tumor cells and endothelial cells, indicating its potential as a promising anticancer drug candidate. It targets major cancer hallmarks through its antiproliferative, proapoptotic, antiangiogenic, anti-invasive, and antimigratory effects without showing genotoxicity or undesirable toxic effects in human tumor xenograft mouse models (Soares et al., 2017).
Role in DNA Damage Response
53BP1, a protein closely related to the p53 pathway, plays an early role in cellular response to DNA damage. It localizes at discreet nuclear foci representing sites of DNA double-strand breaks (DSBs), suggesting its involvement in DNA DSBs processing. This localization is independent of ataxia-telangiectasia mutated (ATM), Nijmegen breakage syndrome (NBS1), or wild-type p53, indicating that 53BP1 functions early in the DNA damage response pathway (Schultz et al., 2000).
TP53INP1 and Autophagy-Dependent Cell Death
TP53INP1, a tumor suppressor, interacts with LC3 and ATG8-family proteins through the LC3-interacting region (LIR) and promotes autophagy-dependent cell death. This interaction leads to relocalization of TP53INP1 in autophagosomes during autophagy and its eventual degradation. TP53INP1's ability to trigger cell death is dependent on both autophagy and caspase activity, underlining its role as a tumor suppressor by inducing cell death through caspase-dependent autophagy (Seillier et al., 2012).
p53-Mdm2 Feedback Loop Dynamics in Individual Cells
The p53-Mdm2 feedback loop, crucial in tumor suppression, demonstrates dynamic behavior at the individual cell level. Studies using time-lapse fluorescence microscopy reveal that p53 is expressed in discrete pulses after DNA damage, with the number of pulses depending on the degree of DNA damage. This digital clock-like mechanism indicates a complex, dynamic control of the p53-Mdm2 feedback loop in cellular responses to DNA damage (Lahav et al., 2004).
53BP1 as a Tumor Suppressor in Breast Cancer
53BP1 has been identified as a tumor suppressor in breast cancer, functioning through the inhibition of NF-κB via miR-146a. Its expression level is inversely correlated with the invasiveness of breast cancer cells and xenograft formation in mice. This study highlights the role of 53BP1 in inhibiting the metastatic process and tumor growth in breast cancer (Li et al., 2012).
Propiedades
Nombre del producto |
DIMP53-1 |
|---|---|
Fórmula molecular |
C27H24N2O2 |
Peso molecular |
408.501 |
Nombre IUPAC |
(3S.9bR)-3-(1-Benzyl-1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-9bH-oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C27H24N2O2/c1-27-24-13-7-5-12-23(24)26(30)29(27)21(18-31-27)15-20-17-28(16-19-9-3-2-4-10-19)25-14-8-6-11-22(20)25/h2-14,17,21H,15-16,18H2,1H3/t21-,27+/m0/s1 |
Clave InChI |
ZDUOYOLGFGCVPG-KDYSTLNUSA-N |
SMILES |
O=C1N2[C@@](OC[C@@H]2CC3=CN(CC4=CC=CC=C4)C5=C3C=CC=C5)(C)C6=C1C=CC=C6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DIMP53-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)
![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)
